molecular formula C26H22ClN3O2 B2379956 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189917-77-8

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2379956
CAS No.: 1189917-77-8
M. Wt: 443.93
InChI Key: FPRMYYWZZRPMKT-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule belonging to the pyrimido[5,4-b]indol-4(5H)-one chemical class, which has demonstrated significant potential in biochemical and pharmacological research. This compound features a complex molecular architecture with a pyrimidoindole core structure substituted at multiple positions, including 3-chlorobenzyl and 3-methoxybenzyl groups, contributing to its unique physicochemical properties and biological activity profile. Researchers will find this compound particularly valuable for investigating kinase signaling pathways, as closely related structural analogs within the pyrimido[5,4-b]indol-4(5H)-one family have shown potent inhibitory activity against various protein kinases . The molecular framework presents opportunities for studying structure-activity relationships in medicinal chemistry programs, especially for targeting enzymes involved in proliferative disorders. The compound's structural characteristics, including its hydrogen bond acceptors and donors, aromatic systems, and substituted benzyl groups, contribute to its potential interaction with biological targets. Based on its chemical class and structural similarity to documented research compounds, this molecule may serve as a valuable chemical probe or tool compound for investigating cellular signaling mechanisms, potentially targeting kinase families such as JAK, Aurora, or various tyrosine kinases . Researchers can utilize this compound for in vitro studies exploring enzyme inhibition, cellular pathway analysis, and target validation experiments. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures should be followed, including the use of appropriate personal protective equipment, and researchers should consult relevant safety data before use.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c1-17-9-10-23-22(11-17)24-25(30(23)15-18-5-3-7-20(27)12-18)26(31)29(16-28-24)14-19-6-4-8-21(13-19)32-2/h3-13,16H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRMYYWZZRPMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a pyrimidine precursor under acidic or basic conditions.

    Substitution Reactions: The next steps involve the introduction of the chlorobenzyl and methoxybenzyl groups through nucleophilic substitution reactions. These reactions are typically carried out using chlorobenzyl chloride and methoxybenzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrimidoindole core using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzyl chloride and methoxybenzyl bromide in the presence of potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimido[5,4-b]indole Core

Table 1: Substituent Variations and Key Properties
Compound Name Position 3 Substituent Position 5 Substituent Position 8 Substituent Key Features Source
Target Compound 3-Methoxybenzyl 3-Chlorobenzyl Methyl Balanced lipophilicity; potential CNS activity due to chloro and methoxy groups. N/A
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[...] 2-Methoxybenzyl 4-Fluorobenzyl Fluoro Dual fluoro substituents enhance metabolic stability; XRD-confirmed planar structure .
5-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrim[...] 3,4-Dimethoxyphenethyl 2-Chloro-4-fluorobenzyl Methyl Increased steric bulk from phenethyl group; dual halogen substitution .
3-(4-Fluorobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[...] 4-Fluorobenzyl Methyl Methoxy Simplified substitution pattern; high purity (96% HPLC) .
Key Observations :
  • Steric Considerations : The 3-methoxybenzyl group offers moderate steric hindrance compared to the bulkier 3,4-dimethoxyphenethyl group in ’s compound, which may influence solubility and membrane permeability.
  • Metabolic Stability : The 8-methyl group in the target compound and ’s analog likely improves metabolic stability compared to the fluoro-substituted indole in .

Comparison with Pyrido[3,4-b]indole Derivatives

  • Synthetic Flexibility: Pyridoindoles (e.g., N-(5-aminopentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide) are synthesized via diverse routes, including carboxamide functionalization (). This contrasts with pyrimidoindoles, which often require pyrimidine ring annulation .
  • Biological Relevance : Pyridoindoles in exhibit antimicrobial and CNS activity, suggesting that the target pyrimidoindole may share similar pharmacological profiles due to analogous indole frameworks .

Triazolothiadiazole and Other Heterocyclic Analogs

Compounds like 3-alkyl-6-aryloxymethyltriazolo[3,4-b]thiadiazoles () demonstrate the importance of fused heterocycles in bioactivity. However, their sulfur-containing cores and lack of indole systems result in distinct electronic and steric properties compared to pyrimidoindoles .

Biological Activity

The compound 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is part of a class of pyrimidoindole derivatives that have garnered interest due to their potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H18ClN3O\text{C}_{20}\text{H}_{18}\text{ClN}_3\text{O}

Pyrimidoindole derivatives are known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. This compound has been studied for its inhibitory effects on several important kinases:

  • CK1δ/ε : Inhibitory activity against these kinases is crucial for cell cycle regulation and apoptosis.
  • DYRK1A : Involved in neuronal development and differentiation; inhibition may have implications for neurodegenerative diseases.
  • GSK-3α/β : Plays a role in various cellular processes, including metabolism and cell cycle regulation.

Inhibition Potency

The biological evaluation of this compound indicates significant inhibitory potency against selected kinases. The following table summarizes the IC50 values obtained from various studies:

Target KinaseIC50 (µM)Reference
CK1δ0.6
DYRK1A0.7
GSK-3α>10
GSK-3β>10

These findings suggest that the compound exhibits selective inhibition, particularly against CK1δ and DYRK1A, while showing limited activity against GSK-3 isoforms.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. The National Cancer Institute (NCI) evaluated its efficacy against a panel of cancer cell lines. Results indicated that the compound exhibited cytotoxic effects, particularly against breast cancer and leukemia cell lines.

Mechanistic Insights

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of the cell cycle. Specifically, it was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with the formation of the pyrimidoindole core. Key steps include:

  • Cyclization : Use of dichloromethane (DCM) or dimethylformamide (DMF) as solvents under reflux to form the heterocyclic core .
  • Functionalization : Introduction of substituents (e.g., 3-chlorobenzyl and 3-methoxybenzyl groups) via nucleophilic substitution or coupling reactions. Catalysts like Pd(OAc)₂ or CuI may enhance efficiency .
  • Final Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the target compound.

Critical Conditions :

StepSolventCatalystTemperatureYield Optimization
Core FormationDCMNone80°CSlow addition of reagents to avoid side products
BenzylationDMFK₂CO₃60°CExcess alkyl halide (1.5 eq) for complete substitution

Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns substituent positions (e.g., distinguishing chlorobenzyl vs. methoxybenzyl groups) and confirms purity. Deuterated DMSO or CDCl₃ are preferred solvents .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., enzyme active sites) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₇H₂₃ClN₄O₂) .

Example Data :

TechniqueKey FindingsReference
NMRδ 7.25–7.45 ppm (aromatic protons), δ 5.10 ppm (benzyl CH₂)
X-rayDihedral angle of 85° between pyrimidine and indole rings

Q. How can researchers initially screen the biological activity of this compound?

Methodological Answer:

  • Antiviral Assays : Use HBV-infected HepG2 cells to measure viral replication inhibition (IC₅₀ via qPCR for viral DNA) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening : MTT assays on normal cell lines (e.g., HEK293) to determine selectivity indices .

Advanced Research Questions

Q. What strategies are recommended for optimizing solubility and bioavailability?

Methodological Answer:

  • Prodrug Design : Introduce phosphate groups at the 4-oxo position to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma stability (particle size <200 nm via DLS) .
  • LogP Reduction : Replace the 8-methyl group with polar substituents (e.g., -OH or -NH₂) guided by computational tools like Schrödinger’s QikProp .

Q. How should researchers address contradictory findings in biological activities of pyrimidoindole derivatives?

Methodological Answer:

  • Standardized Assays : Use isogenic cell lines and consistent viral titers to minimize variability .
  • Structural Alignment : Compare substituent effects via molecular overlay (e.g., 3-chloro vs. 3-fluoro analogs using PyMOL) to identify activity cliffs .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups correlating with reduced cytotoxicity) .

Q. What experimental approaches elucidate the mechanism of action against viral targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to HBV core proteins (KD values <1 µM indicate high affinity) .
  • CRISPR-Cas9 Knockout : Silence candidate host factors (e.g., NTCP transporters) to confirm dependency .
  • Cryo-EM : Resolve compound-viral polymerase complexes at 3–4 Å resolution to map interaction sites .

Q. What analytical challenges arise in ensuring compound purity?

Methodological Answer:

  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., dechlorinated analogs) from incomplete benzylation .
  • Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) to identify photo-labile functional groups .

Q. How can SAR studies guide derivative design for improved selectivity?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varying benzyl groups (e.g., 4-chloro vs. 2-chloro) and test IC₅₀ against off-target kinases .
  • Free Energy Perturbation (FEP) : Simulate binding energy changes upon substitution to prioritize synthetic targets .
  • Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., pyrimidine N1) using MOE .

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